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molecular formula C11H13NO2 B8471107 1-Cyclopentyl-2-nitrobenzene

1-Cyclopentyl-2-nitrobenzene

Cat. No. B8471107
M. Wt: 191.23 g/mol
InChI Key: MBFINIBSCKGMBT-UHFFFAOYSA-N
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Patent
US08927587B2

Procedure details

To a solution of 1-cyclopentyl-4-nitrobenzene and 1-cyclopentyl-2-nitrobenzene (Preparation 96, 28.92 g, 151.2 mmol) in methanol (300 mL) was added acetic anhydride (20.1 mL, 213 mmol) and palladium (2 g, 20 mmol) (10% on carbon, Degussa type) and the reaction mixture hydrogenated at a pressure of 40 psi for 5 hours. The mixture was filtered through celite concentrated in vacuo, and purified by silica gel column chromatography eluting with a 0-50% ethyl acetate/hexanes gradient. The isomers separated at this stage to give (16.52 g, 54%) of product as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.92 g
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(C2C=CC=CC=2[N+]([O-])=O)CCCC1.[C:29](OC(=O)C)(=[O:31])[CH3:30]>CO.[Pd]>[CH:1]1([C:6]2[CH:11]=[CH:10][C:9]([NH:12][C:29](=[O:31])[CH3:30])=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
28.92 g
Type
reactant
Smiles
C1(CCCC1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a 0-50% ethyl acetate/hexanes gradient
CUSTOM
Type
CUSTOM
Details
The isomers separated at this stage

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CCCC1)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.52 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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